Cas no 1150617-55-2 (3-Bromo-1-N-methylbenzene-1,2-diamine)

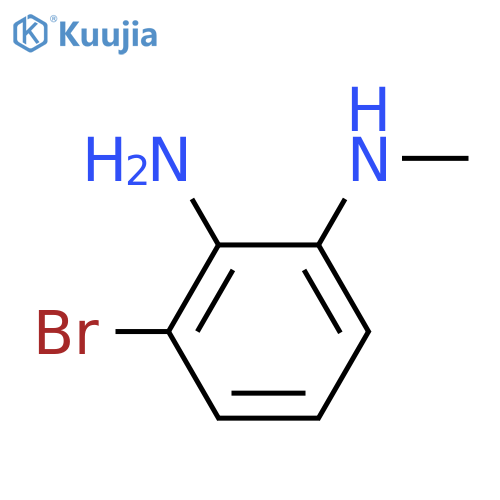

1150617-55-2 structure

商品名:3-Bromo-1-N-methylbenzene-1,2-diamine

CAS番号:1150617-55-2

MF:C7H9BrN2

メガワット:201.063760519028

MDL:MFCD12024390

CID:1015800

PubChem ID:40151760

3-Bromo-1-N-methylbenzene-1,2-diamine 化学的及び物理的性質

名前と識別子

-

- 3-Bromo-N1-methylbenzene-1,2-diamine

- 3-Bromo-1-N-methylbenzene-1,2-diamine

- DK-0043

- 3-Bromo-(N1-methyl)benzene-1,2-diamine

- 1150617-55-2

- AM85488

- AWB61755

- SCHEMBL7885083

- PS-5678

- A803293

- 3-bromo-N1-methyl-benzene-1,2-diamine

- 3-Bromo-N~1~-methylbenzene-1,2-diamine

- DTXSID10653905

- DB-099171

- EN300-123858

- SB78025

- BCP32308

- AKOS015890883

- CS-0210812

- 1,2-Benzenediamine, 3-bromo-N1-methyl-

- MFCD12024390

-

- MDL: MFCD12024390

- インチ: InChI=1S/C7H9BrN2/c1-10-6-4-2-3-5(8)7(6)9/h2-4,10H,9H2,1H3

- InChIKey: JHGCZHMBYJRENB-UHFFFAOYSA-N

- ほほえんだ: CNC1=CC=CC(=C1N)Br

計算された属性

- せいみつぶんしりょう: 199.99500

- どういたいしつりょう: 199.995

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 108

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 38A^2

じっけんとくせい

- 密度みつど: 1.579 g/cm3

- ふってん: 290.046 °C at 760 mmHg

- フラッシュポイント: 129.215 °C

- PSA: 38.05000

- LogP: 2.72720

3-Bromo-1-N-methylbenzene-1,2-diamine セキュリティ情報

3-Bromo-1-N-methylbenzene-1,2-diamine 税関データ

- 税関コード:2921590090

- 税関データ:

中国税関コード:

2921590090概要:

292159090.他の芳香族ポリアミン及びその誘導体及びその塩。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

292159090.その他の芳香族ポリアミン及びその誘導体、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

3-Bromo-1-N-methylbenzene-1,2-diamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Apollo Scientific | OR61609-250mg |

3-Bromo-N1-methylbenzene-1,2-diamine |

1150617-55-2 | 250mg |

£51.00 | 2025-02-20 | ||

| eNovation Chemicals LLC | Y0976197-1g |

3-Bromo-N1-methylbenzene-1,2-diamine |

1150617-55-2 | 95% | 1g |

$480 | 2024-08-03 | |

| abcr | AB445445-1 g |

3-Bromo-N1-methylbenzene-1,2-diamine, min. 95%; . |

1150617-55-2 | 1g |

€587.80 | 2023-05-18 | ||

| Apollo Scientific | OR61609-1g |

3-Bromo-N1-methylbenzene-1,2-diamine |

1150617-55-2 | 1g |

£257.00 | 2023-04-20 | ||

| Enamine | EN300-123858-0.25g |

3-bromo-N1-methylbenzene-1,2-diamine |

1150617-55-2 | 95% | 0.25g |

$119.0 | 2023-06-08 | |

| TRC | B111425-50mg |

3-Bromo-1-N-methylbenzene-1,2-diamine |

1150617-55-2 | 50mg |

$ 135.00 | 2022-06-07 | ||

| Enamine | EN300-123858-0.5g |

3-bromo-N1-methylbenzene-1,2-diamine |

1150617-55-2 | 95% | 0.5g |

$188.0 | 2023-06-08 | |

| Enamine | EN300-123858-10.0g |

3-bromo-N1-methylbenzene-1,2-diamine |

1150617-55-2 | 95% | 10g |

$1924.0 | 2023-06-08 | |

| abcr | AB445445-500mg |

3-Bromo-N1-methylbenzene-1,2-diamine, min. 95%; . |

1150617-55-2 | 500mg |

€397.80 | 2025-02-14 | ||

| Alichem | A019087860-5g |

3-Bromo-N1-methylbenzene-1,2-diamine |

1150617-55-2 | 95% | 5g |

$1640.79 | 2023-09-04 |

3-Bromo-1-N-methylbenzene-1,2-diamine 関連文献

-

Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440

-

Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278

-

Oliver D. John Food Funct., 2020,11, 6946-6960

-

Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289

-

Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723

1150617-55-2 (3-Bromo-1-N-methylbenzene-1,2-diamine) 関連製品

- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)

- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)

- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)

- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)

- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)

- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)

- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)

- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)

- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)

- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1150617-55-2)3-Bromo-1-N-methylbenzene-1,2-diamine

清らかである:99%/99%/99%

はかる:100mg/250mg/1g

価格 ($):216.0/260.0/362.0